molecular formula C15H12O3 B8070256 2-(2-Formyl-5-phenylphenyl)acetic acid

2-(2-Formyl-5-phenylphenyl)acetic acid

Cat. No.: B8070256
M. Wt: 240.25 g/mol
InChI Key: ZCVYZXHOTYGORG-UHFFFAOYSA-N
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Description

2-(2-Formyl-5-phenylphenyl)acetic acid is a substituted phenylacetic acid derivative characterized by a central phenyl ring with a formyl (-CHO) group at the 2-position and a phenyl substituent at the 5-position, connected to an acetic acid moiety.

Properties

IUPAC Name

2-(2-formyl-5-phenylphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-10-13-7-6-12(8-14(13)9-15(17)18)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVYZXHOTYGORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-(3-Bromo-4-methoxyphenyl)acetic Acid

  • Substituents : Bromo (electron-withdrawing) at C3, methoxy (electron-donating) at C3.
  • Structural Features :
    • The methoxy group is coplanar with the phenyl ring (torsion angle: 1.2°), while the acetic acid group is nearly perpendicular (dihedral angle: 78.15°) .
    • C—C—C angles at substituent positions reflect electronic effects: Br (121.5°) > acetic acid (118.4°) > OMe (118.2°), indicating Br’s strong electron-withdrawing nature .
  • Hydrogen Bonding : Forms centrosymmetric dimers via R₂²(8) motifs, stabilized by O—H···O interactions .

2-(2-Phenylpyrimidin-5-yl)acetic Acid

  • Substituents : Pyrimidine ring (electron-deficient heterocycle) and phenyl group.
  • Molecular Formula : C₁₂H₁₀N₂O₂, distinct from the target compound due to the nitrogen-rich heterocycle .
  • Reactivity : The pyrimidine ring may participate in π-π stacking or serve as a directing group in metal-catalyzed reactions.

(2,4-Difluoro-5-methylphenyl)acetic Acid

  • Substituents : Two fluorine atoms (electron-withdrawing) and a methyl group (electron-donating).
  • Molecular Formula : C₉H₈F₂O₂, with fluorine atoms enhancing acidity and influencing solubility .

Target Compound: 2-(2-Formyl-5-phenylphenyl)acetic Acid

  • Substituents : Formyl (-CHO) at C2 and phenyl at C4.
  • Expected Properties :
    • The formyl group is strongly electron-withdrawing, increasing the acetic acid’s acidity compared to methoxy- or methyl-substituted analogs.
    • Steric hindrance from the 5-phenyl group may reduce rotational freedom, affecting crystal packing.

Hydrogen Bonding and Crystal Packing

  • 2-(3-Bromo-4-methoxyphenyl)acetic Acid : Forms dimers via O—H···O bonds, crucial for crystal stability .

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